2-(1,4-Dimethoxy-2-naphthyl)ethanol
Description
Contextual Significance of Dimethoxynaphthalene Scaffolds in Organic Synthesis
Dimethoxynaphthalene scaffolds are privileged structures in organic synthesis, serving as versatile intermediates in the construction of more complex molecules. The methoxy (B1213986) groups on the naphthalene (B1677914) ring are not merely passive substituents; they significantly influence the electronic properties of the aromatic system, directing the regioselectivity of further chemical transformations. These scaffolds are found in various natural products and are key building blocks in the synthesis of materials with interesting photophysical properties. The strategic placement of the methoxy groups, as in the 1,4-disubstituted pattern, can activate the naphthalene ring towards certain reactions and provide handles for further functionalization.
Structural Classification and General Overview of Related Naphthalene-Derived Compounds
Naphthalene-derived compounds can be broadly classified based on the nature and position of their substituents. The parent compound of the molecule in focus is 2-naphthol, a simple hydroxylated naphthalene. google.com The introduction of two methoxy groups at positions 1 and 4, and an ethanol (B145695) group at position 2, places 2-(1,4-Dimethoxy-2-naphthyl)ethanol within the class of highly functionalized naphthalenes.
Related compounds include other naphthalene-based ethanol derivatives such as 1-(2-naphthyl)ethanol (B1194374) and 2-(2-naphthoxy)ethanol, which have been subjects of chemical and physical property studies. wisc.edunih.gov Furthermore, the dimethoxynaphthalene core is present in compounds like 1,4-dimethoxy-2-naphthoxyacetic acid, highlighting the accessibility of various functional groups at the 2-position of the 1,4-dimethoxynaphthalene (B104105) system.
Importance of Precision in Structural Analysis and Synthetic Pathways of Complex Organic Molecules
The precise three-dimensional arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. Therefore, unambiguous structural elucidation through modern analytical techniques is paramount. Equally important is the development of efficient and selective synthetic routes. For complex molecules like This compound , a multi-step synthesis is likely required, and each step must be carefully controlled to achieve the desired outcome and avoid the formation of isomeric impurities. The challenges in synthesizing and purifying such specific isomers underscore the need for robust and well-documented synthetic methodologies.
Structure
3D Structure
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-(1,4-dimethoxynaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C14H16O3/c1-16-13-9-10(7-8-15)14(17-2)12-6-4-3-5-11(12)13/h3-6,9,15H,7-8H2,1-2H3 |
InChI Key |
JTTBWTGQEINQEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)CCO |
Origin of Product |
United States |
Synthetic Strategies and Pathways for 2 1,4 Dimethoxy 2 Naphthyl Ethanol
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-(1,4-dimethoxy-2-naphthyl)ethanol reveals two primary disconnections. The first logical disconnection is at the carbon-carbon bond of the ethanol (B145695) side chain, suggesting a precursor such as a 2-substituted-1,4-dimethoxynaphthalene that can be elaborated to the desired alcohol. This leads to key intermediates like 2-acetyl-1,4-dimethoxynaphthalene or a 2-halonaphthalene derivative. The second disconnection breaks down the 1,4-dimethoxynaphthalene (B104105) core itself, pointing towards precursors like naphthoquinones or simpler aromatic rings that can be built upon through annulation reactions.
Synthetic Routes to the 1,4-Dimethoxynaphthalene Core
The formation of the 1,4-dimethoxynaphthalene scaffold is a critical phase in the synthesis. Several methodologies have been developed to achieve this, primarily revolving around the modification of existing naphthalene (B1677914) systems or the construction of the ring system from acyclic or monocyclic precursors.
Approaches from Substituted Naphthoquinones
A common and effective strategy for synthesizing 1,4-dimethoxynaphthalenes involves the reduction and subsequent methylation of 1,4-naphthoquinones. nih.gov 1,4-Naphthoquinones themselves can be prepared through various methods, including the oxidation of 1,4-aminonaphthol. orgsyn.org For instance, the oxidation of 1,4-aminonaphthol hydrochloride with an oxidizing agent like potassium dichromate yields 1,4-naphthoquinone. orgsyn.org Once the naphthoquinone is obtained, it can be reduced to the corresponding hydroquinone, which is then methylated to afford the 1,4-dimethoxynaphthalene.
Another approach starts with 2-hydroxy-1,4-naphthoquinone, which can be acetylated, aromatized, and then methylated to produce the 1,4-dimethoxy derivative. researchgate.netnih.gov This multi-step process provides a versatile route to variously substituted 1,4-dimethoxynaphthalenes.
| Starting Material | Key Transformations | Product |
| 1,4-Aminonaphthol Hydrochloride | Oxidation | 1,4-Naphthoquinone |
| 1,4-Naphthoquinone | Reduction, Methylation | 1,4-Dimethoxynaphthalene |
| 2-Hydroxy-1,4-naphthoquinone | Acetylation, Aromatization, Methylation | 1,4-Dimethoxynaphthalene derivative |
Annulation Reactions for Naphthalene Ring Formation
Annulation reactions provide a powerful tool for constructing the naphthalene ring system from simpler, more readily available precursors. One such method involves the regioselective 1,2-addition of a Grignard reagent, like 2,5-dimethoxybenzylmagnesium chloride, to α-oxoketene dithioacetals. thieme-connect.com This is followed by a Lewis acid-assisted cycloaromatization of the resulting alcohol to yield substituted 1,4-dimethoxynaphthalenes. thieme-connect.com This annulation strategy offers good regiocontrol and is applicable to both acyclic and cyclic starting materials. thieme-connect.com
Phosphine-catalyzed [4+2] annulation reactions of allenoates with compounds like 3-nitroindoles have also been developed, representing a dearomatization-aromatization process to access fused polycyclic systems. nih.gov While not directly yielding 1,4-dimethoxynaphthalene, this highlights the versatility of annulation strategies in organic synthesis.
Precursors for Dimethoxynaphthalene Moieties
The direct methylation of dihydroxynaphthalenes is a straightforward method to obtain dimethoxynaphthalenes. For example, 1,6-dihydroxynaphthalene (B165171) can be O-dimethylated using reagents like dimethyl sulfate (B86663) (DMS) in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. chemicalbook.comresearchgate.netgoogle.com The choice of solvent and the method of adding the base can significantly impact the yield and purity of the resulting 1,6-dimethoxynaphthalene. researchgate.net This general principle can be applied to other dihydroxynaphthalene isomers to access the corresponding dimethoxy derivatives.
Introduction of the Ethanol Side Chain at Position 2
Once the 1,4-dimethoxynaphthalene core is in hand, the next critical step is the introduction of the ethanol side chain at the C-2 position. This is typically achieved through the formation of a new carbon-carbon bond.
Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Organolithium Chemistry)
Organometallic reagents, such as Grignard and organolithium reagents, are excellent nucleophiles for forming carbon-carbon bonds. wikipedia.orglibretexts.org These reagents can react with an appropriate electrophile at the 2-position of the 1,4-dimethoxynaphthalene ring.
A common strategy involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a 2-acylnaphthalene derivative. For instance, 2-acetyl-1,4-dimethoxynaphthalene can be reacted with a methyl Grignard reagent to form a tertiary alcohol, which can then be further manipulated. Alternatively, a 2-halonaphthalene can be converted into a Grignard reagent itself, which can then react with an electrophile like an aldehyde or an epoxide to introduce the desired side chain. Nickel-catalyzed coupling of aryl O-carbamates with Grignard reagents is another promising methodology in this context. orgsyn.org
Organolithium reagents, which are generally more reactive than Grignard reagents, can also be employed. wikipedia.orgchemohollic.comlibretexts.org They can be prepared by reacting an organic halide with lithium metal. chemohollic.comlibretexts.org These reagents readily add to carbonyl compounds. chemohollic.com For example, an organolithium reagent derived from a 2-bromo-1,4-dimethoxynaphthalene (B104453) could react with ethylene (B1197577) oxide to directly install the 2-hydroxyethyl group, which upon workup would yield this compound.
| Reagent Type | Precursor on Naphthalene Ring | Electrophile | Resulting Functional Group |
| Grignard Reagent | 2-Acyl group | Methylmagnesium bromide | Tertiary alcohol |
| Grignard Reagent | 2-Halogen | Ethylene oxide | 2-Hydroxyethyl group |
| Organolithium Reagent | 2-Halogen | Ethylene oxide | 2-Hydroxyethyl group |
Reduction of Carbonyl Functionalities to Alcohols
The synthesis of this compound can be efficiently achieved through the reduction of a corresponding carbonyl compound, such as an ester or a carboxylic acid. A primary precursor for this transformation is 2-(1,4-dimethoxy-2-naphthyl)acetic acid or its alkyl esters. The most common and effective reducing agent for this purpose is Lithium Aluminum Hydride (LiAlH₄).
The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester or carboxylic acid. In the case of an ester, this initial attack leads to a tetrahedral intermediate which then collapses, eliminating an alkoxide leaving group to form an intermediate aldehyde. This aldehyde is subsequently reduced by another equivalent of hydride to yield the primary alcohol upon acidic workup. For a carboxylic acid, the first equivalent of LiAlH₄ acts as a base, deprotonating the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. Subsequent reduction of the carboxylate then proceeds to the primary alcohol.
Reaction Scheme: Reduction of a 2-(1,4-dimethoxy-2-naphthyl)acetyl derivative
Starting Material: 2-(1,4-dimethoxy-2-naphthyl)acetyl derivative
Product: this compound
Below is a table summarizing the general conditions for such reductions.
Multi-step Functional Group Transformations towards Ethanol
An alternative to the direct reduction of a pre-existing carbonyl group is a multi-step synthesis that builds the desired ethanol functionality from a simpler starting material, such as 1,4-dimethoxynaphthalene. A common strategy involves the introduction of a two-carbon side chain onto the naphthalene ring, which is then converted to the ethanol group.
One plausible pathway is initiated by a Friedel-Crafts acylation of 1,4-dimethoxynaphthalene with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces an acetyl group (-COCH₃) onto the aromatic ring, preferentially at the 2-position due to the directing effects of the methoxy (B1213986) groups, yielding 2-acetyl-1,4-dimethoxynaphthalene. researchgate.net The resulting ketone can then be reduced to the target ethanol in a subsequent step.
Another approach involves the Grignard reaction. Starting from 2-bromo-1,4-dimethoxynaphthalene, a Grignard reagent can be prepared by reacting it with magnesium metal. prepchem.com This organometallic species can then react with a suitable two-carbon electrophile, such as ethylene oxide, to directly install the 2-hydroxyethyl group. The reaction with ethylene oxide proceeds via nucleophilic attack of the Grignard reagent on one of the epoxide carbons, followed by protonation during workup to yield the primary alcohol. libretexts.org
Table of Multi-step Synthesis Strategies
| Starting Material | Key Reactions | Intermediate(s) | Product |
| 1,4-Dimethoxynaphthalene | Friedel-Crafts Acylation, Reduction | 2-Acetyl-1,4-dimethoxynaphthalene | This compound |
| 2-Bromo-1,4-dimethoxynaphthalene | Grignard Reagent Formation, Reaction with Ethylene Oxide | 2-(1,4-Dimethoxynaphthyl)magnesium bromide | This compound |
Derivatization Strategies for this compound
The chemical structure of this compound offers two main sites for further chemical modification: the hydroxyl group of the ethanol side chain and the aromatic naphthalene ring system.
Functionalization of the Hydroxyl Group
The primary alcohol functionality of this compound can undergo a variety of common reactions to form ethers and esters.
Etherification: The Williamson ether synthesis is a classic and versatile method for converting alcohols to ethers. wvu.edumasterorganicchemistry.comkhanacademy.orgbyjus.comyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.
Esterification: Esters can be readily prepared by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. chemguide.co.uk When using an acyl chloride, the reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct.
Table of Hydroxyl Group Functionalization Reactions
| Reaction Type | Reagents | Product Type |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (R-O-CH₂CH₂-Naphthyl) |
| Esterification | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Ester (R-COO-CH₂CH₂-Naphthyl) |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester (R-COO-CH₂CH₂-Naphthyl) |
Modifications on the Naphthalene Ring System
The 1,4-dimethoxynaphthalene core of the molecule is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions. Given that the 1 and 4 positions are already substituted, the most likely positions for substitution are the remaining available sites on the aromatic rings.
Halogenation: Bromination of 1,4-dimethoxynaphthalene can be achieved using bromine in a solvent like acetic acid, leading to the formation of 2-bromo-1,4-dimethoxynaphthalene. prepchem.com Similar conditions could be applied to this compound, though the directing effects of the ethanol side chain would also need to be considered.
Nitration: The introduction of a nitro group onto the naphthalene ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration will be governed by the combined directing effects of the methoxy and ethanol substituents.
Friedel-Crafts Reactions: The electron-rich naphthalene ring is susceptible to Friedel-Crafts acylation and alkylation. For instance, acylation with an acyl chloride in the presence of a Lewis acid can introduce a new acyl group onto the ring. rsc.org The regioselectivity of this reaction would be influenced by both steric and electronic factors of the existing substituents.
Catalytic Methodologies in the Synthesis of Naphthyl-Ethanol Structures
Modern organic synthesis heavily relies on catalytic methods, particularly those involving transition metals, to achieve efficient and selective bond formations.
Transition Metal-Catalyzed Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions could be employed in the synthesis of precursors to this compound.
Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. nih.gov For instance, 2-bromo-1,4-dimethoxynaphthalene could be coupled with a vinylboronic acid derivative to introduce a vinyl group at the 2-position. Subsequent hydroboration-oxidation of the resulting 2-vinyl-1,4-dimethoxynaphthalene would then yield the desired this compound. libretexts.orgvaia.com
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene. libretexts.org This could be used, for example, to couple 2-bromo-1,4-dimethoxynaphthalene with ethylene to form a styrenic intermediate, which could then be converted to the ethanol.
Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. A 2-halo-1,4-dimethoxynaphthalene derivative could be coupled with an alkyne, and the resulting product could then be further elaborated to the ethanol side chain.
Photochemical and Electrochemical Synthetic Approaches
The synthesis of this compound through photochemical and electrochemical routes represents a modern and sustainable approach to organic synthesis. These methods often provide milder reaction conditions and unique selectivities compared to traditional chemical reductions. While specific literature detailing the direct photochemical or electrochemical synthesis of this compound is not extensively available, plausible synthetic pathways can be devised based on established reactions of naphthalene derivatives and the known reactivity of carboxylic acids and their esters under photochemical and electrochemical conditions.
A likely synthetic precursor for these approaches is 2-(1,4-dimethoxy-2-naphthyl)acetic acid or its corresponding esters. The synthesis of the related compound 1,4-dimethoxy-2-naphthoxyacetic acid has been reported, suggesting that the required acetic acid derivative is an accessible starting material. nih.govresearchgate.net The subsequent reduction of the carboxylic acid or ester functionality to the desired primary alcohol is the key transformation that can be targeted by photochemical and electrochemical means.
Electrochemical Reduction of 2-(1,4-Dimethoxy-2-naphthyl)acetic Acid
The electrochemical reduction of aromatic carboxylic acids to their corresponding benzyl (B1604629) alcohols is a well-established process. google.comgoogle.com This transformation can be carried out in an aqueous acidic solution using a variety of electrode materials. The process involves the direct reduction of the carboxylic acid at the cathode.
A proposed electrochemical reduction of 2-(1,4-dimethoxy-2-naphthyl)acetic acid to this compound would involve the following general setup:
Electrolyte: An aqueous acidic solution, such as sulfuric acid, would serve as the electrolyte to support conductivity and provide a proton source.
Cathode: A high hydrogen overpotential material like lead, mercury, or a glassy carbon electrode would be suitable for the reduction of the carboxylic acid.
Anode: A material with a low oxygen overvoltage, such as a dimensionally stable anode (DSA), would be used to minimize oxidative side reactions. google.com
Control: The reaction would be conducted under potentiostatic (controlled potential) or galvanostatic (controlled current) conditions to optimize the yield of the desired alcohol.
The general reaction is as follows:
2-(1,4-dimethoxy-2-naphthyl)acetic acid + 4H⁺ + 4e⁻ → this compound + H₂O
The table below outlines hypothetical experimental conditions for the electrochemical reduction of 2-(1,4-dimethoxy-2-naphthyl)acetic acid, based on typical conditions for the reduction of other aromatic carboxylic acids. google.comrsc.org
| Parameter | Value |
| Starting Material | 2-(1,4-dimethoxy-2-naphthyl)acetic acid |
| Cathode Material | Lead (Pb) or Glassy Carbon |
| Anode Material | Dimensionally Stable Anode (DSA) |
| Electrolyte | 10-20% Aqueous Sulfuric Acid |
| Current Density | 10–70 mA/cm² |
| Temperature | 25–50 °C |
| Expected Product | This compound |
This is a hypothetical data table based on analogous reactions.
Recent advancements have also explored the use of non-heavy metal electrodes and neutral or faintly acidic/alkaline electrolytes to create a more environmentally friendly process. google.com
Photochemical Reduction of 2-(1,4-Dimethoxy-2-naphthyl)acetic Acid Derivatives
Photochemical methods offer another mild and selective route for the reduction of carboxylic acids. Visible-light photoredox catalysis has emerged as a powerful tool for this purpose. nih.govrsc.org This approach typically involves the use of a photosensitizer that, upon absorbing light, initiates an electron transfer cascade leading to the reduction of the carboxylic acid.
A plausible photochemical reduction of a derivative of 2-(1,4-dimethoxy-2-naphthyl)acetic acid could proceed via an activated ester, such as an N-hydroxyphthalimide (NHP) ester. The general steps would be:
Esterification: Conversion of 2-(1,4-dimethoxy-2-naphthyl)acetic acid to its NHP ester.
Photoreduction: Irradiation of the NHP ester in the presence of a suitable photosensitizer and a hydrogen atom donor.
The reaction would likely be carried out under the following conditions:
Photosensitizer: An organic dye or a metal complex (e.g., an iridium or ruthenium complex) that absorbs in the visible region.
Light Source: Blue or white LEDs.
Solvent: A suitable organic solvent such as dimethylformamide (DMF) or acetonitrile.
Reductant/Hydrogen Donor: A sacrificial electron donor and a source of hydrogen atoms, such as Hantzsch ester or a tertiary amine.
The table below presents a hypothetical set of conditions for the photochemical reduction of an activated ester of 2-(1,4-dimethoxy-2-naphthyl)acetic acid. nih.gov
| Parameter | Value |
| Starting Material | N-hydroxyphthalimide ester of 2-(1,4-dimethoxy-2-naphthyl)acetic acid |
| Photosensitizer | Eosin Y or [Ir(ppy)₂(dtbbpy)]PF₆ |
| Light Source | Blue LED (450 nm) |
| Reductant | Hantzsch Ester |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Expected Product | This compound |
This is a hypothetical data table based on analogous reactions.
While direct photochemical or electrochemical synthesis of this compound has yet to be specifically documented, the foundational principles and related examples in the literature provide a strong basis for the feasibility of these synthetic strategies. These methods hold the promise of more sustainable and efficient production of this and other valuable chemical compounds.
Spectroscopic and Advanced Structural Characterization of 2 1,4 Dimethoxy 2 Naphthyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments in 2-(1,4-Dimethoxy-2-naphthyl)ethanol. The expected signals would correspond to the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) (-CH2-) and hydroxyl (-OH) protons of the ethanol (B145695) substituent, and the protons of the two methoxy (B1213986) (-OCH3) groups. The chemical shifts, reported in parts per million (ppm), are influenced by the electron density around the protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. This would include the carbons of the naphthalene ring, the ethanol side chain, and the methoxy groups. The chemical shifts of the carbon signals provide insight into their hybridization and bonding environment.
Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation
To establish the complete structural connectivity, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. COSY spectra reveal proton-proton couplings, identifying which protons are adjacent to each other. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy would be used to identify the key functional groups in this compound. Characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-O stretches of the alcohol and ether groups, aromatic C-H and C=C stretches of the naphthalene ring, and aliphatic C-H stretches of the ethanol side chain.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the naphthalene ring system and the C-C backbone.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions within the 1,4-dimethoxynaphthalene (B104105) chromophore.
Analysis of Electronic Transitions and Chromophores
The primary chromophore in this compound is the naphthalene ring system. The electronic spectrum of naphthalene is characterized by three main absorption bands arising from π → π* transitions. These are often designated as the α, p, and β bands, in order of increasing energy.
The presence of two methoxy groups (-OCH3) and an ethanol group (-CH2CH2OH) as substituents on the naphthalene ring influences the positions and intensities of these absorption bands. The methoxy groups, being auxochromes, have a significant effect due to the presence of non-bonding electrons on the oxygen atoms which can be delocalized into the aromatic π-system (a +M or +R effect). This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy of the lowest unoccupied molecular orbital (LUMO), leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths. The ethanol substituent has a less pronounced effect on the electronic transitions.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| ~330 | ~5,000 | ¹Lₐ ← ¹A (π → π) |
| ~290 | ~10,000 | ¹Lₑ ← ¹A (π → π) |
| ~230 | ~80,000 | ¹Bₑ ← ¹A (π → π*) |
Note: The values presented are theoretical and based on the expected spectral behavior of substituted naphthalenes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The molecular formula of this compound is C₁₄H₁₆O₃. The exact mass can be calculated using the most abundant isotopes of each element.
Table 2: Exact Mass Calculation for this compound
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |
| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |
| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |
| Total Exact Mass | 232.109945 |
An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ at an m/z value very close to 232.1099.
Fragmentation Pattern Analysis (e.g., Electron Ionization Mass Spectrometry)
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present. libretexts.org
Alcohols often undergo α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org Ethers can also undergo α-cleavage. Aromatic compounds tend to form stable molecular ions. libretexts.org
The predicted fragmentation of this compound would likely involve:
Loss of a methyl radical (•CH₃) from one of the methoxy groups to give a fragment at m/z 217.
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 201.
Alpha-cleavage of the ethanol side chain , leading to the loss of a •CH₂OH radical and the formation of a stable benzylic-type cation at m/z 201.
Loss of water (H₂O) from the molecular ion, resulting in a fragment at m/z 214.
Cleavage of the C-C bond of the ethanol side chain , leading to the formation of a prominent peak at m/z 201, corresponding to the dimethoxynaphthylmethyl cation.
Further fragmentation of the dimethoxynaphthalene ring system.
Table 3: Predicted Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 232 | [C₁₄H₁₆O₃]⁺ (Molecular Ion) |
| 217 | [M - CH₃]⁺ |
| 214 | [M - H₂O]⁺ |
| 201 | [M - CH₂OH]⁺ |
| 186 | [M - CH₃ - CH₂OH]⁺ or [M - H₂O - C₂H₄]⁺ |
| 171 | [M - CH₂OH - 2CH₃]⁺ |
Note: The relative intensities of these peaks would depend on the stability of the respective fragment ions.
X-ray Diffraction Analysis
X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level.
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
To perform single-crystal X-ray diffraction, a well-ordered single crystal of this compound would need to be grown. If successful, this analysis would provide a wealth of information, including:
Absolute Structure: Unambiguous confirmation of the connectivity of the atoms, confirming the this compound structure.
Stereochemistry: The ethanol substituent at the 2-position of the naphthalene ring makes the molecule chiral. Single-crystal X-ray diffraction of a resolved enantiomer can determine its absolute stereochemistry.
Conformation: The precise dihedral angles defining the orientation of the ethanol and methoxy substituents relative to the naphthalene ring would be determined.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, including any hydrogen bonding involving the hydroxyl group of the ethanol substituent and potential π-π stacking interactions of the naphthalene rings.
While no published crystal structure for this compound is currently available, the potential of this technique to provide a definitive structural characterization is significant. uchicago.edu
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a delicate balance of intermolecular forces. These interactions, though weaker than covalent bonds, are fundamental in determining the physical properties of a molecular solid, including its melting point, solubility, and morphology. For a molecule such as this compound, the presence of a hydroxyl group (-OH), two methoxy groups (-OCH₃), and an extended aromatic naphthalene system suggests a rich variety of potential non-covalent interactions.
Hirshfeld Surface Analysis: A Tool for Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions crystal space into regions where the electron density of a given molecule dominates. The surface is defined by points where the contribution of a molecule's electron density to the total crystal electron density is equal to the combined contributions from all other molecules.
By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the nature and relative strengths of intermolecular contacts. The dnorm value is calculated based on the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on a dnorm-mapped Hirshfeld surface highlight close intermolecular contacts, often indicative of hydrogen bonds, while blue regions represent weaker or more distant interactions.
Furthermore, the two-dimensional "fingerprint plot" derived from the Hirshfeld surface provides a quantitative summary of all intermolecular contacts. Each point on the plot corresponds to a pair of (dᵢ, dₑ) distances on the surface, and the density of these points reveals the proportion of the surface involved in specific types of interactions.
Expected Intermolecular Interactions for this compound
Based on the functional groups present in this compound, the following intermolecular interactions are anticipated to play a significant role in its crystal packing:
Hydrogen Bonding: The primary and strongest expected interaction would be classical hydrogen bonding involving the hydroxyl group. The hydrogen atom of the -OH group can act as a donor, forming a strong O-H···O bond with an oxygen atom from a neighboring molecule, likely the oxygen of a hydroxyl or methoxy group. This type of interaction is a powerful directing force in crystal engineering.
C-H···O Interactions: Numerous weak C-H···O hydrogen bonds are also expected. The hydrogen atoms of the naphthalene ring and the methoxy and ethanol substituents can act as weak donors to the oxygen atoms of neighboring molecules. Studies on related structures, such as (2,7-dimethoxynaphthalen-1-yl)(2,4,6-trimethylphenyl)methanone, have shown the importance of such interactions in stabilizing the crystal lattice.
π-π Stacking: The planar, electron-rich naphthalene core is highly susceptible to π-π stacking interactions. These can occur in either a face-to-face or offset (parallel-displaced) arrangement and are crucial for the dense packing of aromatic molecules. Research on germanium complexes with 2,3-dihydroxynaphthalene (B165439) has highlighted the role of π-stacking in forming layered supramolecular structures.
Insights from Structurally Related Naphthalene Derivatives
To illustrate the types of interactions that might be observed, we can examine data from published crystal structures of similar compounds. For instance, the crystal structure of 1,4-dimethoxy-2-naphthoic acid reveals cyclic dimer formation through strong hydrogen bonding. In other substituted naphthalene derivatives, a combination of hydrogen bonds and π-π or C-H···π interactions dictates the three-dimensional architecture. The interplay between these different forces is often complex and synergistic.
A hypothetical analysis for this compound would likely reveal a significant percentage of O···H/H···O contacts in the Hirshfeld fingerprint plot, corresponding to the strong hydroxyl-mediated hydrogen bonds. We would also anticipate a notable contribution from C···H/H···C contacts, reflecting the van der Waals forces and weaker C-H···π interactions, as well as C···C contacts indicative of the π-π stacking of the naphthalene rings.
Without experimental crystallographic data, a definitive quantitative analysis remains speculative. However, the molecular structure of this compound provides a clear blueprint for a complex and fascinating network of intermolecular interactions, which could be fully elucidated through single-crystal X-ray diffraction and subsequent Hirshfeld surface analysis.
Mechanistic and Theoretical Investigations of 2 1,4 Dimethoxy 2 Naphthyl Ethanol and Its Reactivity
Elucidation of Reaction Mechanisms in Synthesis and Chemical Transformations
The synthesis of 2-(1,4-Dimethoxy-2-naphthyl)ethanol can be achieved through various synthetic routes, with the reduction of a corresponding carbonyl compound, 2-acetyl-1,4-dimethoxynaphthalene, being a primary method. The mechanism of this reduction, as well as other chemical transformations, involves the formation of key intermediates and transition states that dictate the reaction's progress and outcome.
Identification of Key Intermediates
The formation of this compound via the reduction of 2-acetyl-1,4-dimethoxynaphthalene using a hydride reagent like sodium borohydride (B1222165) proceeds through a nucleophilic addition mechanism. The key intermediate in this transformation is a tetrahedral alkoxide species.
In a related context, the synthesis of diarylamines from aromatic aldehydes and anilines involves the formation of an imine intermediate, followed by an oxidative rearrangement. acs.org While not directly the synthesis of the title compound, this highlights the importance of identifying transient species to understand reaction pathways. The trapping of such intermediates is a powerful tool for elucidating complex reaction mechanisms. nih.gov
Another relevant example is the synthesis of 1,4-dimethoxy-2-naphthoxyacetic acid, which involves several steps including methylation, oxidation, and hydrolysis. researchgate.netnih.gov Each of these steps proceeds through its own set of intermediates, such as enolates during methylation and tetrahedral intermediates during hydrolysis.
A plausible, though not experimentally verified for this specific compound, intermediate in transformations involving the hydroxyl group could be an oxonium ion, especially under acidic conditions, facilitating substitution or elimination reactions.
Table 1: Plausible Intermediates in the Synthesis and Reactions of this compound
| Reaction Type | Starting Material | Reagent/Condition | Key Intermediate |
| Carbonyl Reduction | 2-Acetyl-1,4-dimethoxynaphthalene | NaBH₄ | Tetrahedral Alkoxide |
| Etherification | This compound | NaH, Alkyl Halide | Alkoxide |
| Dehydration | This compound | Strong Acid | Naphthyl-stabilized Carbocation |
| Oxidation | This compound | PCC | — |
Detailed Analysis of Transition States
The transition states in the reactions of this compound are high-energy structures that represent the energy barrier for a particular reaction step. For the hydride reduction of the corresponding ketone, the transition state involves the partial formation of the new carbon-hydrogen bond and the partial breaking of the carbonyl pi bond, with the hydride being delivered to the carbonyl carbon. The geometry of this transition state, whether it follows a Felkin-Anh or other stereochemical models, would be critical in determining the stereochemistry of the product if the adjacent carbon were a stereocenter.
Kinetics of Reaction Pathways
The kinetics of the reactions involving this compound are dependent on factors such as concentration of reactants, temperature, and the solvent system. For the reduction of the parent ketone, the reaction is typically first order in both the ketone and the hydride reagent.
A kinetic study of the reaction of 2,3-dimethoxy-1,4-naphthoquinone with pyrrolidine (B122466) in ethanol-water mixtures revealed a change in the rate equation from first order in pyrrolidine at high water concentrations to a more complex order at lower water concentrations, indicating a change in the rate-determining step of the mechanism. rsc.org Similar complexities could be anticipated in reactions of this compound, particularly in mixed solvent systems where solvation effects can significantly influence the stability of intermediates and transition states. The study of displacement reactions in the naphthalene (B1677914) system, such as those involving 1-halogeno-2,4-dinitronaphthalenes, further underscores the importance of kinetic analysis in understanding reaction mechanisms. rsc.org
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools for investigating the electronic structure, geometry, and reactivity of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. For this compound, DFT calculations can be employed to optimize its three-dimensional structure, providing accurate bond lengths, bond angles, and dihedral angles. These calculations can also determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the molecular electrostatic potential. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.
DFT calculations are also instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and transition states, and calculating their relative energies. Such studies can provide quantitative insights into reaction barriers and thermodynamics, helping to rationalize experimental observations. nih.gov
Table 2: Hypothetical DFT Calculation Results for this compound
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | 0.2 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | 2.5 D |
Note: These are hypothetical values for illustrative purposes.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are another class of computational methods that solve the Schrödinger equation without empirical parameters. rsc.org These methods, while often more computationally expensive than DFT, can provide highly accurate results, especially for smaller systems or when electron correlation effects are critical. researchgate.net
For this compound, ab initio calculations can be used to corroborate the results of DFT studies and to provide a more rigorous theoretical description of its electronic structure. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be particularly useful for studying reaction mechanisms where weak interactions or complex electronic effects play a significant role. These methods can accurately predict reaction pathways and the structures of transition states. researchgate.net
Conformational Analysis and Rotational Barriers
The orientation of the two methoxy (B1213986) groups on the naphthalene ring is a critical factor. In related dimethoxy-substituted aromatic compounds, the methoxy groups typically exhibit rotational freedom, with the potential for multiple stable or metastable conformations. The rotational barrier for a methoxy group on an aromatic ring is generally low, allowing for dynamic interconversion between different orientations at room temperature. The most stable conformations often arise from a balance between steric hindrance with adjacent substituents and electronic effects, such as conjugation with the aromatic system. For this compound, the methoxy groups are expected to adopt conformations that minimize steric clash with each other and with the ethanol (B145695) substituent at the 2-position.
The ethanol substituent introduces additional degrees of conformational freedom around the C(naphthyl)-C(ethanol) and C-O bonds. The rotational barrier of an ethyl group attached to an aromatic ring is influenced by the steric bulk of the ortho substituents. In this case, the methoxy group at the 1-position and the hydrogen at the 3-position will influence the preferred orientation of the ethanol side chain. The hydroxyl group of the ethanol moiety can also participate in intramolecular hydrogen bonding with one of the methoxy oxygen atoms, which would significantly influence the conformational preference and stability.
A hypothetical conformational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles and calculating the corresponding energies using computational chemistry methods. The results would likely show a few low-energy conformers that are significantly populated at ambient temperatures.
Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
The spectroscopic properties of this compound can be theoretically predicted using computational methods, providing valuable information for its characterization.
Vibrational Frequencies:
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of the molecule. These calculations would reveal characteristic vibrational modes associated with specific functional groups. For the naphthalene core, the C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aromatic C-C stretching vibrations would appear in the 1600-1400 cm⁻¹ range. The C-H in-plane and out-of-plane bending modes for naphthalene derivatives typically occur between 1300-1000 cm⁻¹ and 1000-700 cm⁻¹, respectively. rsc.org
The substituents will also have characteristic vibrational signatures. The C-O stretching vibrations of the methoxy groups are expected to be in the 1275-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The O-H stretching of the ethanol group would give a broad band around 3500-3200 cm⁻¹, the position and shape of which would be sensitive to hydrogen bonding. The C-O stretching of the ethanol group would likely appear in the 1260-1000 cm⁻¹ range.
A table of predicted vibrational frequencies for key functional groups, based on typical ranges for related compounds, is presented below.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Naphthalene Ring | C-H Stretch | 3100 - 3000 |
| C=C Stretch | 1600 - 1450 | |
| Methoxy | C-O Stretch | 1275 - 1200 (asymmetric), 1050 - 1000 (symmetric) |
| Ethanol | O-H Stretch | 3500 - 3200 (broad) |
| C-O Stretch | 1260 - 1000 | |
| C-H Stretch | 2960 - 2850 |
NMR Chemical Shifts:
The ¹H and ¹³C NMR chemical shifts can also be predicted computationally. In the ¹H NMR spectrum, the aromatic protons of the naphthalene ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts of the methoxy protons would likely be observed around 3.8-4.0 ppm. The methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the ethanol substituent would have characteristic shifts influenced by their local electronic environment. The methylene protons are expected in the 2.5-3.5 ppm range, while the hydroxyl proton signal can vary widely depending on solvent and concentration but is typically found between 1.0 and 5.0 ppm.
In the ¹³C NMR spectrum, the aromatic carbons would resonate in the 110-150 ppm range. The carbons bearing the methoxy groups would be significantly affected by the oxygen's electron-donating effect. The methoxy carbons themselves would appear around 55-60 ppm. The carbons of the ethanol side chain would have shifts in the aliphatic region, with the carbon attached to the naphthalene ring being more downfield than the terminal carbon.
A table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on data for similar structures like 2,3-dihydroxynaphthalene (B165439) and other substituted naphthalenes. chemicalbook.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene-H | 7.0 - 8.5 | - |
| Naphthalene-C | - | 110 - 150 |
| -OCH₃ | 3.8 - 4.0 | 55 - 60 |
| -CH₂- | 2.5 - 3.5 | 30 - 40 |
| -OH | 1.0 - 5.0 | - |
| -CH₂-OH | - | 60 - 70 |
Molecular Dynamics Simulations for Dynamic Properties
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic properties of this compound in various environments, such as in solution. aip.org MD simulations model the atomic motions of a system over time by numerically solving Newton's equations of motion. youtube.comchemicalbook.com
For this compound, an MD simulation would typically start with an initial set of atomic coordinates and velocities. The forces acting on each atom are calculated using a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. The simulation then proceeds in a series of small time steps, updating the positions and velocities of all atoms at each step.
By analyzing the trajectory generated from an MD simulation, a wealth of information about the dynamic behavior of the molecule can be obtained. This includes:
Conformational Dynamics: MD simulations can reveal the accessible conformations of the molecule and the timescales of transitions between them. This would provide a more detailed picture of the conformational landscape than static calculations alone. For instance, the flexibility of the ethanol side chain and the rotational dynamics of the methoxy groups could be quantified. researchgate.net
Solvation Structure: When simulated in a solvent, the MD trajectory can be used to analyze the arrangement of solvent molecules around the solute. This is particularly relevant for understanding how the polar ethanol group and the nonpolar naphthalene core interact with the surrounding solvent. wikipedia.org
Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated from the mean square displacement of the molecule over time.
While specific MD simulation studies on this compound are not currently published, simulations on related systems like naphthalene in various solvents have been performed to study properties like crystal growth and liquid state structure. rsc.orgresearchgate.net Such studies provide a framework for how MD simulations could be applied to understand the dynamic behavior of this more complex derivative.
Investigation of Electron Transfer Processes Involving Naphthalene-Ethanol Systems
The naphthalene moiety in this compound can participate in electron transfer (ET) reactions, acting as either an electron donor or acceptor depending on the reaction partner. The presence of the dimethoxy and ethanol substituents will modulate the electronic properties of the naphthalene ring and thus its ET reactivity.
Theoretical Frameworks for Electron Transfer (e.g., Marcus Theory applications)
Marcus theory provides a powerful theoretical framework for understanding the rates of outer-sphere electron transfer reactions, where the donor and acceptor species are not directly bonded. youtube.comsciencegate.app The theory relates the rate constant of an ET reaction to the Gibbs free energy of activation (ΔG‡), which is in turn dependent on the standard Gibbs free energy of the reaction (ΔG°) and the reorganization energy (λ).
The reorganization energy (λ) is a crucial parameter in Marcus theory. It represents the energy required to distort the geometries of the reactants and the surrounding solvent molecules from their equilibrium configurations to the geometry of the transition state, without the electron actually being transferred. It has two components:
Inner-sphere reorganization energy (λi): This arises from the changes in bond lengths and angles within the reacting molecules upon electron transfer. For the naphthalene-ethanol system, this would involve changes in the C-C bond lengths of the naphthalene ring and potentially minor changes in the substituent geometry.
Outer-sphere reorganization energy (λo): This is associated with the reorientation of the solvent molecules around the reactants to accommodate the change in charge distribution. This contribution is particularly significant in polar solvents.
The classical Marcus equation for the activation energy is:
ΔG‡ = (λ + ΔG°)² / 4λ
This equation reveals a parabolic relationship between the activation energy and the driving force of the reaction. One of the key predictions of Marcus theory is the existence of the "inverted region," where the reaction rate decreases as the reaction becomes more exergonic (i.e., as -ΔG° increases beyond λ).
In the context of this compound, Marcus theory could be applied to predict the rates of electron transfer to or from this molecule with various redox partners. The dimethoxy groups, being electron-donating, would lower the ionization potential of the naphthalene ring, making it a better electron donor compared to unsubstituted naphthalene. The ethanol group, being weakly electron-withdrawing, would have a smaller effect. Computational methods can be used to estimate the reorganization energies and the driving forces for specific ET reactions, allowing for a quantitative application of Marcus theory. Studies on electron transfer between polycyclic aromatic hydrocarbons and their anion radicals have shown the applicability of Marcus theory in these systems, although with some discrepancies from theoretical predictions, highlighting the complexity of these processes in solution. oup.comquora.com
Structure-Reactivity Relationships in Dimethoxynaphthalene Derivatives
The reactivity of this compound is largely governed by the electronic and steric effects of its substituents on the naphthalene ring system. The two methoxy groups and the ethanol group play a significant role in determining the regioselectivity and rate of chemical reactions, particularly electrophilic aromatic substitution.
The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance. This increases the nucleophilicity of the naphthalene core, making it more susceptible to attack by electrophiles. libretexts.org The resonance effect of the methoxy group directs incoming electrophiles to the ortho and para positions. In the case of 1,4-dimethoxynaphthalene (B104105), the positions most activated by both methoxy groups are the 2 and 3 positions. Since the 2-position is already substituted with the ethanol group, electrophilic attack would be expected to preferentially occur at the 3-position.
The ethanol group (-CH₂CH₂OH) is generally considered a weakly deactivating group due to its inductive electron-withdrawing effect. However, its influence on the reactivity of the highly activated dimethoxynaphthalene system is likely to be minor compared to the powerful activating effect of the methoxy groups.
It is important to note that steric hindrance from the existing substituents can also influence the regioselectivity of the reaction. However, the 3-position is relatively unhindered, further favoring substitution at this site.
The reactivity of the hydroxyl group of the ethanol substituent should also be considered. It can undergo typical alcohol reactions such as esterification or oxidation, providing another avenue for chemical modification of the molecule.
Applications in Materials Science and Synthetic Organic Chemistry
Utilization as Building Blocks for Advanced Organic Materials
The 1,4-dimethoxynaphthalene (B104105) core is a well-established component in the design of organic materials with interesting electronic and optical properties. The presence of the ethanol (B145695) side chain provides a convenient handle for polymerization or for linking the naphthalene (B1677914) unit to other molecular fragments, further expanding its utility.
Naphthalene derivatives are increasingly being investigated for their potential in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-system of the naphthalene core can facilitate charge transport, a critical property for semiconductor materials. The methoxy (B1213986) groups in 2-(1,4-Dimethoxy-2-naphthyl)ethanol act as electron-donating groups, which can modulate the HOMO and LUMO energy levels of the molecule. This tuning of electronic properties is crucial for designing efficient charge transport materials. While direct studies on polymers derived from this compound are limited, related naphthalene-based polymers have shown promise in OLED applications.
Interactive Table: Properties of Related Naphthalene-Based Organic Materials
| Compound/Polymer Class | Key Properties | Potential Application |
|---|---|---|
| Poly(1,4-naphthalene) derivatives | Blue-light emission, good thermal stability | OLEDs |
| Naphthalene diimides (NDIs) | n-type semiconductivity, high electron mobility | OFETs, Organic Photovoltaics |
The naphthalene ring system is inherently fluorescent, making its derivatives attractive for applications in photoactive and optoelectronic materials. The absorption and emission properties of naphthalene derivatives can be fine-tuned by the introduction of various substituents. The dimethoxy substitution in this compound is expected to lead to a red-shift in its absorption and emission spectra compared to unsubstituted naphthalene. The ethanol group can be used to covalently attach this chromophore to other molecules or polymer backbones, leading to the creation of novel fluorescent probes, sensors, or light-harvesting materials. The photophysical properties of silyl-substituted naphthalene derivatives, for instance, have been shown to be tunable, with the introduction of silyl (B83357) groups causing shifts in absorption maxima and increases in fluorescence intensities mdpi.com. This highlights the potential for functionalization of the naphthalene core to tailor its optoelectronic behavior.
Role as Intermediates in the Synthesis of Complex Molecules
The reactivity of both the aromatic core and the hydroxyl group makes this compound a valuable intermediate in multi-step organic syntheses.
Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds composed of multiple fused aromatic rings. chemrxiv.org Naphthalene itself is the simplest PAH. chemrxiv.orgbeilstein-journals.org More complex PAHs are of interest for their unique electronic properties and potential applications in materials science. The structure of this compound provides a platform for the annulation of additional aromatic rings. The ethanol side chain could be transformed into a reactive group that facilitates cyclization reactions to build larger, more complex polycyclic systems. While specific examples starting from this compound are not yet prevalent in the literature, the general strategy of using functionalized naphthalenes as precursors for larger PAHs is a common approach in synthetic organic chemistry.
The hydroxyl group of this compound can be readily converted into a variety of other functional groups, making it a versatile starting material for the synthesis of specialized reagents. For example, it could be oxidized to the corresponding aldehyde or carboxylic acid, or converted to a halide or tosylate, opening up a wide range of subsequent chemical transformations.
Furthermore, the molecule has the potential to be developed into a chiral ligand for asymmetric catalysis. The synthesis of chiral β-naphthyl derivatives is an active area of research for creating ligands for enantioselective reactions. rsc.orgresearchgate.net The ethanol moiety in this compound could be a starting point for the introduction of a coordinating group, and the naphthalene backbone provides a rigid scaffold that can influence the stereochemical outcome of a catalytic reaction.
Q & A
Q. What are the primary research applications of this compound in pharmacology or biochemistry?
- Methodological Answer : Its dimethoxy-naphthyl structure suggests utility as a fluorescent probe or enzyme modulator. For example, design assays to evaluate inhibition of tyrosinase or cytochrome P450 isoforms, referencing protocols for analogs like 2-(4-hydroxy-3-methoxyphenyl)ethanol . Solubility in ethanol/DMSO mixtures enables compatibility with in vitro cell cultures, but validate cytotoxicity via MTT assays .
Advanced Research Questions
Q. How should contradictory results in biological activity studies (e.g., enzyme inhibition vs. activation) be resolved?
- Methodological Answer : Systematically vary experimental conditions (pH, solvent, concentration) to identify confounding factors. For instance, conflicting tyrosinase inhibition data may arise from solvent-dependent aggregation; use dynamic light scattering (DLS) to monitor compound aggregation . Cross-validate findings with structural analogs like 2-(1,4-Dimethoxy-5,6,7,8-tetrahydro-2-naphthyl)ethylamine .
Q. What strategies mitigate oxidative or hydrolytic degradation during storage or reactions?
- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation. For hydrolysis-prone methoxy groups, replace protic solvents (e.g., water) with anhydrous THF or DMF in synthetic steps . Monitor stability via accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina, focusing on the naphthyl moiety’s π-π stacking with aromatic residues in enzyme active sites. Compare with experimental SAR data from analogs like 2-(2,5-Dimethoxy-4-methylphenyl)cyclopropylamine . Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .
Q. What regulatory considerations apply to handling this compound, given its structural similarity to controlled substances?
- Methodological Answer : Cross-reference analogs listed in controlled substance schedules (e.g., 2-(1,4-Dimethoxy-2-naphthyl)ethylamine in the UK) . Document synthesis, storage, and disposal per institutional safety protocols (e.g., OSHA/EPA guidelines) and screen for structural alerts using tools like ChemIDplus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
